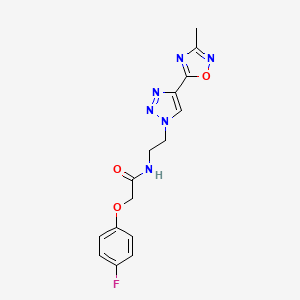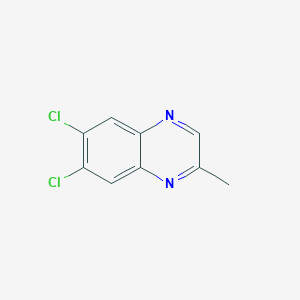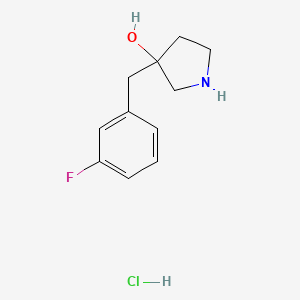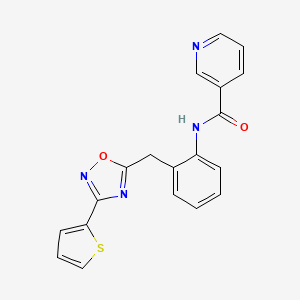![molecular formula C23H14ClN3O2 B2557194 1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901264-79-7](/img/structure/B2557194.png)
1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a derivative within the class of pyrazoloquinoline compounds. These compounds are known for their interesting chemical properties and potential applications in various fields such as fluorescent molecular sensors and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrazoloquinoline compounds involves several steps, including the formation of the pyridine ring and the introduction of substituents at specific positions on the ring. For instance, the synthesis of 1-hydroxypyrazoloquinolines can be achieved by cyclization of a formyl group with an amino group of a 2-aminophenyl substituent in 1-benzyloxypyrazole, followed by debenzylating to yield the hydroxy-substituted compounds . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, with adjustments for the introduction of the 3-chlorophenyl and dioxolo groups.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline system. The substitution pattern on the rings can significantly influence the electronic properties and the potential applications of these compounds. For example, the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been utilized as a building block for fluorescent molecular sensors due to its bright fluorescence and the ability to undergo photoinduced electron transfer .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can participate in various chemical reactions, including those that lead to the formation of spiro compounds and those that involve electron transfer processes. For example, the reduction of certain pyrazoloquinoline precursors can yield spiro compounds characterized by their mass, infrared, and proton NMR spectra . These reactions are crucial for the modification of the core structure and the introduction of functional groups that can tailor the properties of the compounds for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, fluorescence, and reactivity. For instance, the introduction of a fluorophore-spacer-receptor system into the pyrazoloquinoline core can result in compounds with strong analyte-induced fluorescence enhancement, which is valuable for sensor applications . The specific properties of this compound would need to be determined experimentally, but they are likely to be influenced by the electron-withdrawing chloro group and the electron-donating phenyl group.
科学的研究の応用
Synthesis and Pharmaceutical Applications
Quinoxaline derivatives, including compounds structurally related to the specified chemical, have shown significant potential in pharmaceutical applications. These compounds are synthesized for their anticancer properties, as demonstrated through docking studies against specific human proteins. The study conducted by N. Abad et al. (2021) elaborates on the synthesis, crystal structure, and pharmaceutical relevance of isoxazolequinoxaline derivatives, highlighting their promising anticancer activity (Abad et al., 2021).
Materials Science and Photovoltaic Applications
In the realm of materials science, the optical and structural properties of quinoline derivatives are studied for their applications in thin films and photovoltaic devices. Research by H. Zeyada et al. (2016) on 4H-pyrano[3,2-c]quinoline derivatives showcases their nanocrystalline structure in thin films and potential for use in organic–inorganic photodiode fabrication, indicating their significance in developing photovoltaic technologies (Zeyada et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives are also explored for their corrosion inhibition properties. A study by V. Saraswat and M. Yadav (2020) investigates the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments, revealing their high efficiency and potential applications in protecting industrial materials (Saraswat & Yadav, 2020).
Antimicrobial and Antifungal Activities
The biological activities of quinoxaline and pyrazoloquinoline derivatives extend to antimicrobial and antifungal properties. Research by Asha Budakoti et al. (2008) evaluates the antiamoebic activity of thiazolo[4,5-b]quinoxaline-2-yl derivatives, offering insights into their potential as non-toxic therapeutic agents against specific strains of Entamoeba histolytica (Budakoti et al., 2008).
特性
IUPAC Name |
3-(3-chlorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-15-7-4-8-16(9-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-5-2-1-3-6-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNOYIOTOXYPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2557112.png)
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2557113.png)

![3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride](/img/structure/B2557116.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2557118.png)
![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2557119.png)
![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)
![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557124.png)


![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2557129.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2557130.png)
![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)